molecular formula C10H13NO B083072 1-(5-Amino-2,4-dimethylphenyl)ethanone CAS No. 13621-22-2

1-(5-Amino-2,4-dimethylphenyl)ethanone

Cat. No. B083072
CAS RN: 13621-22-2
M. Wt: 163.22 g/mol
InChI Key: OZCJSMHHEABGGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Amino-2,4-dimethylphenyl)ethanone, also known as 5-ADME, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a ketone derivative of 5-amino-2,4-dimethylphenethylamine, which is a naturally occurring compound found in various plants. 5-ADME has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.

Mechanism Of Action

The mechanism of action of 1-(5-Amino-2,4-dimethylphenyl)ethanone involves the inhibition of monoamine transporters, particularly the dopamine transporter. This leads to an increase in the levels of dopamine in the synaptic cleft, which can result in a variety of biochemical and physiological effects. The exact mechanism of action of 1-(5-Amino-2,4-dimethylphenyl)ethanone is still not fully understood, and further research is needed to elucidate its mode of action.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-(5-Amino-2,4-dimethylphenyl)ethanone are diverse and depend on the concentration and duration of exposure. In general, 1-(5-Amino-2,4-dimethylphenyl)ethanone has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to effects such as increased locomotor activity, hyperthermia, and changes in mood and behavior. These effects make 1-(5-Amino-2,4-dimethylphenyl)ethanone a valuable tool for studying the function of these neurotransmitters and their role in psychiatric disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(5-Amino-2,4-dimethylphenyl)ethanone in lab experiments is its ability to selectively inhibit the reuptake of dopamine, serotonin, and norepinephrine. This makes it a valuable tool for studying the function of monoamine transporters and their role in psychiatric disorders. However, the use of 1-(5-Amino-2,4-dimethylphenyl)ethanone in lab experiments is not without limitations. For example, its effects on other neurotransmitters and receptors may confound the interpretation of results, and its potential toxicity and side effects must be carefully considered.

Future Directions

There are many potential future directions for research involving 1-(5-Amino-2,4-dimethylphenyl)ethanone. One area of interest is the development of new drugs that target monoamine transporters, particularly the dopamine transporter, for the treatment of psychiatric disorders such as depression and addiction. Another area of interest is the use of 1-(5-Amino-2,4-dimethylphenyl)ethanone as a tool for studying the function of other neurotransmitter systems, such as the glutamate and GABA systems. Finally, further research is needed to elucidate the mechanism of action of 1-(5-Amino-2,4-dimethylphenyl)ethanone and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(5-Amino-2,4-dimethylphenyl)ethanone can be achieved through a variety of methods, including the reaction of 5-amino-2,4-dimethylphenethylamine with acetyl chloride or acetic anhydride. Other methods involve the reaction of 5-amino-2,4-dimethylbenzaldehyde with ethyl cyanoacetate, followed by the reduction of the resulting imine with sodium borohydride. The synthesis of 1-(5-Amino-2,4-dimethylphenyl)ethanone is relatively simple and can be achieved using standard laboratory techniques.

Scientific Research Applications

One of the primary applications of 1-(5-Amino-2,4-dimethylphenyl)ethanone in scientific research is as a tool for studying the function of monoamine transporters. These transporters are responsible for the uptake of neurotransmitters such as dopamine, serotonin, and norepinephrine from the synaptic cleft, and are important targets for many drugs used to treat psychiatric disorders. 1-(5-Amino-2,4-dimethylphenyl)ethanone has been shown to inhibit the reuptake of these neurotransmitters, making it a valuable tool for studying the function of these transporters.

properties

IUPAC Name

1-(5-amino-2,4-dimethylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-6-4-7(2)10(11)5-9(6)8(3)12/h4-5H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCJSMHHEABGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20985269
Record name 1-(5-Amino-2,4-dimethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20985269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Amino-2,4-dimethylphenyl)ethanone

CAS RN

6670-71-9, 13621-22-2
Record name 1-(5-Amino-2,4-dimethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20985269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'-Amino-2',4'-dimethylacetophenone
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